Metalaxyl-d6
CAS No.:
Cat. No.: VC0208126
Molecular Formula: C₁₅H₁₅D₆NO₄
Molecular Weight: 285.37
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₅H₁₅D₆NO₄ |
|---|---|
| Molecular Weight | 285.37 |
Introduction
Chemical Structure and Properties
Structural Characteristics
Metalaxyl-d6, or (R)-(-)-Metalaxyl-D6, features six deuterium atoms replacing hydrogen atoms in the methyl groups attached to the aromatic ring of the standard metalaxyl molecule. The IUPAC name of the compound is methyl (2R)-2-[N-(2-methoxyacetyl)-2,6-bis(trideuteriomethyl)anilino]propanoate, reflecting the specific positioning of the deuterium atoms.
Synthesis Methods
General Synthesis Approach
The synthesis of Metalaxyl-d6 requires specialized techniques to incorporate deuterium atoms at specific positions in the molecule. One notable synthesis route involves reacting 2-(2,6-dimethylphenyl) methyl alanine with methoxy acetyl chloride in the presence of catalysts such as 4-dimethylaminopyridine. This reaction is typically conducted under mild conditions at room temperature to achieve high yields and purity.
Deuterium Incorporation Techniques
Several methods can be employed for incorporating deuterium into the Metalaxyl molecule:
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Isotope exchange reactions using deuterated reagents
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Catalytic deuteration with D2 gas
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Synthetic routes utilizing deuterated precursors
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Acid-catalyzed H/D exchange reactions
These methods ensure precise isotopic labeling at the desired positions, which is critical for the compound's applications in analytical techniques like mass spectrometry.
Mechanism of Action
Fungicidal Activity
The biological activity of Metalaxyl-d6 mirrors that of standard metalaxyl. The compound functions by inhibiting protein synthesis in fungi, specifically interfering with ribosomal RNA synthesis and RNA polymerase-1 activity. This mechanism of action prevents fungal growth and reproduction, making it particularly effective against a range of fungal pathogens .
Specificity and Spectrum of Activity
Like the parent compound, Metalaxyl-d6 displays high specificity for oomycete fungi while showing limited activity against other fungal groups. It is particularly effective against pathogens such as Phytophthora infestans, which causes potato blight. The compound's systemic properties allow it to be transported throughout plant tissues, providing both protective and curative effects against fungal infections .
Applications in Research
Metabolic Studies
Metalaxyl-d6 serves as an invaluable tool in metabolic studies, allowing researchers to track the compound's biotransformation pathways in plants, animals, and environmental systems. The deuterium labeling enables clear distinction between the parent compound and its metabolites using mass spectrometry techniques. This capability is particularly important for understanding how Metalaxyl is processed in biological systems and for identifying metabolites that may have distinct biological activities or environmental fates.
Environmental Fate Studies
The deuterated compound facilitates detailed studies of environmental persistence, degradation, and transport. By using Metalaxyl-d6, researchers can accurately track the compound's movement through soil layers, water systems, and biological matrices, providing critical data for environmental risk assessments.
Isotope Effects Studies
The incorporation of deuterium allows for investigation of kinetic isotope effects on reaction rates and metabolic processes. These studies can reveal mechanistic details about enzymatic transformations and chemical degradation pathways that would be difficult to elucidate with standard Metalaxyl.
Analytical Methods
Mass Spectrometry Applications
Mass spectrometry represents the primary analytical technique for detecting and quantifying Metalaxyl-d6 and its metabolites. The mass difference of approximately 6 atomic mass units between Metalaxyl and Metalaxyl-d6 creates distinctive isotopic patterns that can be readily identified in mass spectra. This property makes the compound particularly valuable as an internal standard for quantitative analysis of Metalaxyl residues in environmental and biological samples .
Chromatographic Techniques
Various chromatographic methods can be employed for separating Metalaxyl-d6 from complex matrices:
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High-Performance Liquid Chromatography (HPLC)
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Gas Chromatography (GC)
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Thin-Layer Chromatography (TLC)
These techniques, when coupled with mass spectrometry detection, provide powerful tools for tracing the compound at very low concentrations in diverse sample types .
Comparison with Standard Metalaxyl
Structural Differences
The primary structural difference between Metalaxyl-d6 and standard Metalaxyl is the substitution of six hydrogen atoms with deuterium atoms at the methyl groups attached to the aromatic ring. This substitution creates a mass difference of approximately 6 atomic mass units while maintaining essentially identical chemical behavior in most reactions.
Physical and Chemical Property Comparison
Table 2: Comparison of Properties Between Metalaxyl and Metalaxyl-d6
| Property | Standard Metalaxyl | Metalaxyl-d6 |
|---|---|---|
| Molecular Formula | C15H21NO4 | C15H15D6NO4 |
| Molecular Weight | 279.33 g/mol | 285.37 g/mol |
| IUPAC Name | methyl (2R)-2-[N-(2-methoxyacetyl)-2,6-dimethylanilino]propanoate | methyl (2R)-2-[N-(2-methoxyacetyl)-2,6-bis(trideuteriomethyl)anilino]propanoate |
| Biological Activity | Systemic fungicide against oomycetes | Identical to standard Metalaxyl |
| Mechanism of Action | Inhibition of RNA polymerase-1 | Identical to standard Metalaxyl |
Advantages of Deuteration
The deuteration of Metalaxyl provides several significant advantages for research applications:
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Enhanced stability in certain biochemical environments due to the stronger carbon-deuterium bond compared to carbon-hydrogen
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Distinctive mass spectral pattern for improved analytical detection
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Potential reduction in metabolism rates at deuterated positions
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Ability to serve as an internal standard in quantitative analyses
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Facilitation of metabolic pathway mapping and identification of transformation products
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